molecular formula C7H17ClN2O B1441866 N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride CAS No. 1219957-42-2

N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1441866
CAS RN: 1219957-42-2
M. Wt: 180.67 g/mol
InChI Key: HMPDCUHMURXMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride, or NBMAAH, is a synthetic compound commonly used in scientific research applications. It is a white crystalline powder that is soluble in water and is used as a reagent in a variety of laboratory experiments. NBMAAH has been studied extensively and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides such as acetochlor and metolachlor undergo metabolic activation pathways leading to DNA-reactive products, with liver microsomes from humans and rats showing different metabolism rates and pathways. This research provides insight into the metabolic fate of chloroacetamide compounds and their potential carcinogenicity, highlighting the importance of understanding species-specific differences in herbicide metabolism (Coleman et al., 2000).

Non-cryogenic CeCl3-promoted Reactions

A study explored the synthesis of carbinamines from nitriles using methyllithium and n-butyllithium, resulting in hydrochloride salts or acetamide derivatives. This method demonstrates a novel approach in organic synthesis, potentially offering a more efficient pathway for the production of various acetamide compounds (Limanto et al., 2006).

Anticonvulsant Activities of Acetamide Derivatives

The anticonvulsant properties of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides were investigated, showing promising results for the development of new therapeutic agents against seizures. The study underscores the potential of acetamide derivatives in the field of neuropharmacology (Camerman et al., 2005).

Acetochlor Biodegradation

Research on acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide] biodegradation by Rhodococcus sp. identified key enzymes involved in the N-deethoxymethylation process. This study contributes to understanding the microbial degradation pathways of acetochlor, offering insights for environmental bioremediation strategies (Wang et al., 2015).

Synthesis of Water-Soluble Polyphosphazenes

The synthesis of water-soluble poly(aminoaryloxy-methylamino phosphazene) for the covalent attachment of biologically active agents was explored, indicating its potential as a polymeric carrier for drug delivery systems. This research opens new avenues in the development of biocompatible materials for medical applications (Gwon, 2001).

properties

IUPAC Name

N-butan-2-yl-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-6(2)9-7(10)5-8-3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPDCUHMURXMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-2-(methylamino)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.